IDX899

NNRTI resistance K103N/Y181C double mutant antiviral potency

IDX899, also known as Fosdevirine or GSK2248761, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) featuring a novel aryl-phospho-indole (APhI) scaffold. This clinical candidate was advanced to Phase II development for the treatment of HIV-1 infection and demonstrates potent in vitro activity against both wild-type HIV-1 (EC50 = 1 nM) and clinically relevant NNRTI-resistant strains, including the K103N/Y181C double mutant (EC50 = 11 nM).

Molecular Formula C20H17ClN3O3P
Molecular Weight 413.8 g/mol
Cat. No. B7500013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDX899
Molecular FormulaC20H17ClN3O3P
Molecular Weight413.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N
InChIInChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m0/s1
InChIKeyCGBYTKOSZYQOPV-CCEZBSFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDX899 (Fosdevirine/GSK2248761) Product-Specific Evidence Guide for HIV-1 NNRTI Procurement and Research Selection


IDX899, also known as Fosdevirine or GSK2248761, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) featuring a novel aryl-phospho-indole (APhI) scaffold [1]. This clinical candidate was advanced to Phase II development for the treatment of HIV-1 infection and demonstrates potent in vitro activity against both wild-type HIV-1 (EC50 = 1 nM) and clinically relevant NNRTI-resistant strains, including the K103N/Y181C double mutant (EC50 = 11 nM) . The compound was initially developed by Idenix Pharmaceuticals and subsequently licensed to ViiV Healthcare/GlaxoSmithKline for worldwide development and commercialization [2].

IDX899: Why Class-Level NNRTI Substitution Fails for Resistant HIV-1 Research and Development


Generic substitution among NNRTIs is not scientifically valid for HIV-1 research applications due to profound scaffold-dependent differences in resistance profiles. First-generation NNRTIs such as efavirenz and nevirapine are rendered ineffective by the single K103N mutation—the most prevalent NNRTI resistance mutation in clinical populations—which confers 55-fold to 79-fold increased resistance [1]. Even among second-generation NNRTIs, cross-resistance patterns diverge substantially: compounds exhibit distinct mutational escape pathways and variable retention of activity against clinically relevant double mutants. IDX899's aryl-phospho-indole scaffold was specifically optimized to maintain potency against the Y181C/K103N double mutant, a key differentiator that cannot be extrapolated to other NNRTIs sharing only the mechanistic class designation [2].

IDX899 Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


IDX899 Retains Single-Digit Nanomolar Potency Against K103N/Y181C Double Mutant Where First-Generation NNRTIs Fail Completely

IDX899 demonstrates an EC50 of 11 nM against the clinically prevalent K103N/Y181C double mutant HIV-1 strain . In contrast, efavirenz—a first-generation NNRTI and former standard-of-care—loses substantial activity against this double mutant, with reported IC50 fold-change increases that render it clinically ineffective against viruses harboring both mutations [1]. This 11 nM EC50 value for IDX899 was achieved through systematic optimization of the aryl-phospho-indole scaffold specifically targeting retention of activity against this high-priority resistance genotype [2].

NNRTI resistance K103N/Y181C double mutant antiviral potency

IDX899 Demonstrates Higher Genetic Barrier to Resistance Than Efavirenz in Head-to-Head In Vitro Selection Studies

In comparative in vitro resistance selection studies, IDX899 required more serial passages than efavirenz before resistance mutations emerged, indicating a significantly higher genetic barrier to resistance [1]. While efavirenz typically selects for the K103N mutation rapidly, IDX899 selection pressure in vitro identified distinct resistance pathways involving Glu138Lys and Val90Ile/Tyr181Cys mutations, with eight total mutations observed (V90I, E138K, Y181C/I, S134I, I135R, G190E, M230L) [2]. This divergent mutational profile suggests that IDX899 may retain utility in viral populations where first-generation NNRTI resistance has already emerged [3].

genetic barrier to resistance resistance selection NNRTI escape mutations

IDX899 Achieves 1.8 log10 Mean Viral Load Reduction in Treatment-Naïve HIV-1 Patients Across All Tested Doses (100-800 mg)

In a Phase I/II proof-of-concept study in treatment-naïve HIV-1-infected subjects, IDX899 administered once daily for seven days produced mean plasma viral load reductions of 1.78 to 1.87 log10 across all tested dose cohorts (100 mg, 200 mg, 400 mg, and 800 mg) [1]. The 100 mg/day cohort achieved a mean reduction of 1.87 log10, demonstrating that potent antiviral suppression is maintained even at the lowest tested dose [2]. Placebo recipients showed a mean viral load increase of 0.10 log10 [3]. All IDX899-treated patients exhibited consistent responses with ≥1 log10 reduction (range: 1.3-2.4 log10) after seven days of monotherapy [4].

HIV-1 viral load reduction Phase I/II clinical trial antiviral activity in vivo

IDX899 Demonstrates 61% Absolute Oral Bioavailability and Linear Dose-Proportional Pharmacokinetics Supporting Once-Daily Dosing

In a microdose pharmacokinetic study using 14C-labeled IDX899 administered to healthy male subjects via crossover design, the mean absolute oral bioavailability of IDX899 was 61% [1]. Oral absorption based on total radioactivity was near complete, though the parent drug undergoes extensive metabolism [2]. In single- and multiple-dose escalation studies, IDX899 exhibited dose-proportional pharmacokinetics with a mean terminal half-life of 7.9 to 14.6 hours when administered via the 200 mg capsule formulation [3]. The mean steady-state trough concentration at 800 mg once daily was 0.9 μg/mL (range: 0.2-2.5 μg/mL), exceeding the protein binding-adjusted 90% inhibitory concentration by fourfold [4]. These pharmacokinetic properties support once-daily oral dosing without requirement for pharmacokinetic boosting [5].

absolute bioavailability pharmacokinetics once-daily dosing oral absorption

IDX899 Divergent Resistance Pathway (V90I/E138K/Y181C) Differs from First-Generation NNRTIs, Enabling Potential Utility in K103N-Predominant Resistance Settings

In vitro resistance selection with IDX899 identified two primary resistance pathways that are distinct from those of first-generation NNRTIs: the Glu138Lys (E138K) mutation and the Val90Ile/Tyr181Cys (V90I/Y181C) double mutation pathway [1]. Notably, the K103N mutation—the most common and clinically problematic NNRTI resistance mutation—did not emerge under IDX899 selection pressure, and IDX899 retains potent activity against K103N single mutants (EC50 = 1.3 nM, representing only a 1.3-fold change from wild-type EC50 of 1 nM) . In contrast, efavirenz shows a 55-fold increase in IC50 against K103N mutants (from 1.4 nM to 79.3 nM) [2]. This divergent resistance profile suggests that IDX899 may be particularly valuable for research involving viral populations where K103N-mediated resistance to first-generation NNRTIs has already been established [3].

resistance pathway cross-resistance V90I E138K K103N escape

IDX899 Demonstrates High Protein Binding (>99.8%) and CYP3A4/2C8/2C9 Inhibition Profile Requiring Drug-Drug Interaction Assessment

Preclinical pharmacokinetic studies established that IDX899 is highly protein bound in human plasma (>99.8%) [1]. The compound undergoes both CYP450-mediated biotransformation and phase II conjugation, and inhibits several human CYP450 isoforms including 3A4, 2C8, and 2C9 [2]. This CYP inhibition profile was further evaluated in clinical drug-drug interaction studies with antiretroviral agents. Separate studies conducted with atazanavir (Reyataz) and tenofovir/emtricitabine (Truvada) in combination with IDX899 concluded that the study drugs were well tolerated with no clinically relevant drug-drug interactions observed [3]. However, the high protein binding (>99.8%) exceeds that of several comparator NNRTIs (e.g., efavirenz ~99.5-99.75%, rilpivirine ~99.7%, etravirine ~99.9%), and combined with CYP3A4 inhibition, warrants careful assessment in combination therapy research settings [4].

plasma protein binding CYP450 inhibition drug-drug interactions pharmacokinetic properties

IDX899 Optimal Research and Industrial Application Scenarios Based on Verified Evidence


NNRTI-Resistant HIV-1 Research: K103N/Y181C Double Mutant and K103N Single Mutant Studies

IDX899 is optimally deployed as a research tool in studies investigating NNRTI-resistant HIV-1 strains, particularly those harboring K103N and Y181C mutations. With an EC50 of 11 nM against the K103N/Y181C double mutant and only a 1.3-fold potency shift (1 nM to 1.3 nM) against K103N single mutants, IDX899 provides a critical reference compound for studies evaluating salvage therapy strategies or characterizing resistance mechanisms that defeat first-generation NNRTIs . This application is directly supported by the compound's demonstrated retention of antiviral activity against clinically relevant resistant genotypes [1].

Genetic Barrier to Resistance and Escape Pathway Studies in NNRTI Drug Discovery

IDX899 serves as a benchmark compound for in vitro resistance selection studies aimed at evaluating genetic barrier to resistance. Comparative studies have established that IDX899 requires more passages than efavirenz to develop resistance, with a distinct mutational signature (V90I, E138K, Y181C/I, S134I, I135R, G190E, M230L) that does not include the K103N pathway [2]. This makes IDX899 valuable for head-to-head resistance profiling of novel NNRTI candidates and for studying alternative resistance escape mechanisms [3].

Pharmacokinetic and Formulation Development Studies Requiring Well-Characterized Human PK Parameters

IDX899's extensively characterized human pharmacokinetic profile—including 61% absolute oral bioavailability, dose-proportional exposure, 7.9-14.6 hour terminal half-life, and food-dependent absorption (approximately two-fold enhancement with food)—makes it suitable as a reference standard for PK modeling, formulation development, and bioequivalence study design [4]. The compound's high protein binding (>99.8%) and CYP3A4/2C8/2C9 inhibition profile provide additional utility for drug-drug interaction studies in combination antiretroviral research [5].

Clinical Virology Reference for Dose-Response and Viral Load Suppression Studies

For clinical virology research requiring a well-documented dose-response relationship, IDX899 offers validated viral load suppression data across a wide dose range (100-800 mg once daily). The consistent 1.8 log10 HIV-1 RNA reduction observed across all dose cohorts, with all patients achieving ≥1 log10 reduction (range: 1.3-2.4 log10), provides a reliable benchmark for comparative antiviral activity assessments in treatment-naïve HIV-1 models [6]. This flat dose-response curve and dose-sparing efficacy at 100 mg also supports research into lower-dose NNRTI strategies [7].

Quote Request

Request a Quote for IDX899

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.